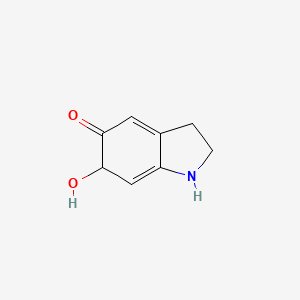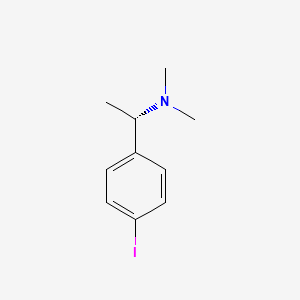
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of thiophenyl or aminophenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
科学的研究の応用
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.
作用機序
The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.
類似化合物との比較
Similar Compounds
®-1-(4-Iodophenyl)-N,N-dimethylethanamine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4-Bromophenyl)-N,N-dimethylethanamine: A bromine-substituted analog with different reactivity.
1-(4-Fluorophenyl)-N,N-dimethylethanamine: A fluorine-substituted analog with distinct electronic properties.
Uniqueness
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for radiolabeling. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
特性
分子式 |
C10H14IN |
|---|---|
分子量 |
275.13 g/mol |
IUPAC名 |
(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
InChIキー |
KFYSUXMQFPVIDX-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)I)N(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)I)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
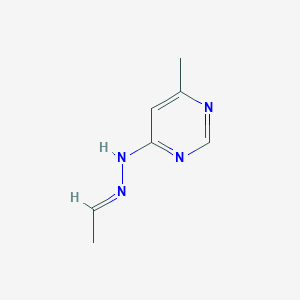

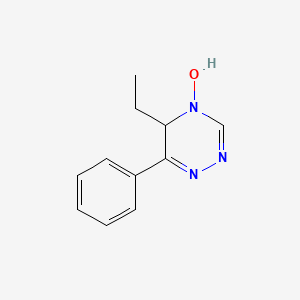
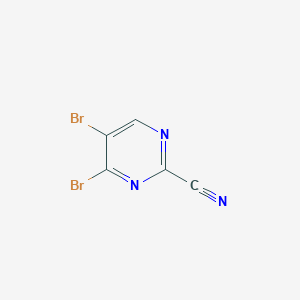
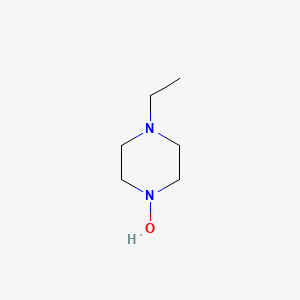
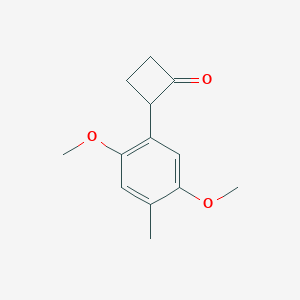
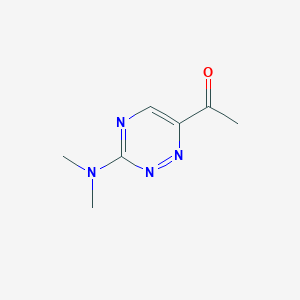
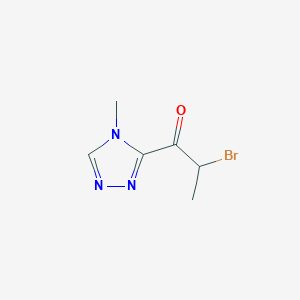
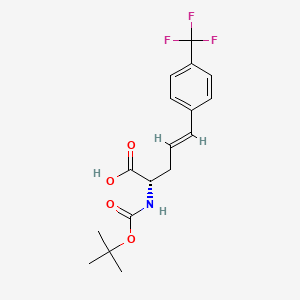
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)
